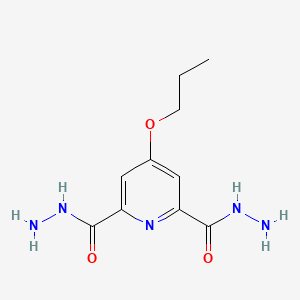
4-Propoxypyridine-2,6-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxypyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C10H14N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypyridine-2,6-dicarbohydrazide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Propoxypyridine-2,6-dicarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
4-Propoxypyridine-2,6-dicarbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Propoxypyridine-2,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a fluorescent sensor, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction can be studied using techniques such as NMR titration and ESI-MS to determine the stoichiometry and binding constants of the complex .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarbohydrazide: A closely related compound with similar chemical properties and applications.
Dimethyl pyridine-2,6-dicarboxylate: Another derivative of pyridine-2,6-dicarboxylic acid used in various chemical syntheses.
Uniqueness
4-Propoxypyridine-2,6-dicarbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications, such as the development of selective sensors and the synthesis of complex organic molecules .
Properties
CAS No. |
17827-90-6 |
|---|---|
Molecular Formula |
C10H15N5O3 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-propoxypyridine-2,6-dicarbohydrazide |
InChI |
InChI=1S/C10H15N5O3/c1-2-3-18-6-4-7(9(16)14-11)13-8(5-6)10(17)15-12/h4-5H,2-3,11-12H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
ZRBIUKALKHTPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=NC(=C1)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
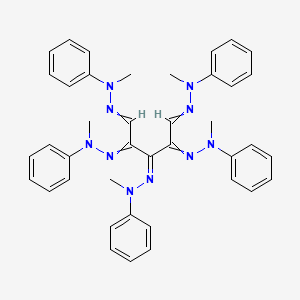

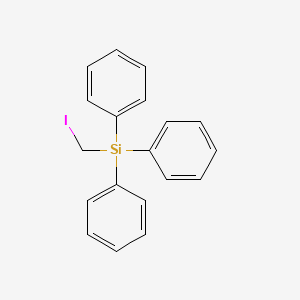
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
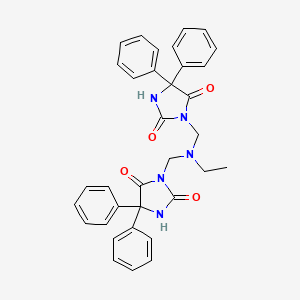
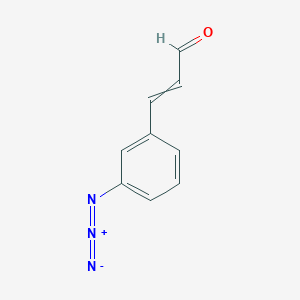
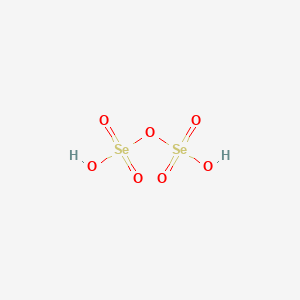
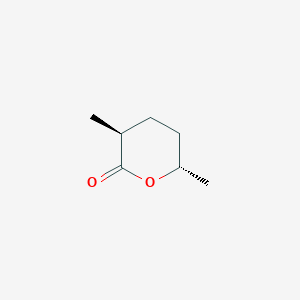
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
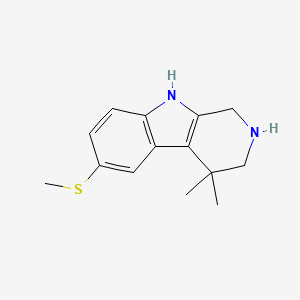
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
